(3-ethylphenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICMJXXRUNJIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethylphenyl Urea and Its Derivatives
Direct Amine-Isocyanate Coupling Routes
The reaction between an amine and an isocyanate stands as a cornerstone for the synthesis of ureas, including (3-ethylphenyl)urea. This method is valued for its efficiency and directness.
Conventional Reaction Conditions and Catalysis
The traditional synthesis of aryl ureas involves the reaction of an aryl amine with an aryl isocyanate. asianpubs.org For instance, the synthesis of various diaryl urea (B33335) derivatives can be achieved by reacting the appropriate aryl amine and aryl isocyanate in a suitable solvent like acetone. asianpubs.org The reaction progress is typically monitored by thin-layer chromatography (TLC), and the product can often be isolated by simple filtration. asianpubs.org
The generation of the isocyanate intermediate is a critical step. A common method involves the use of phosgene (B1210022) or its safer equivalent, triphosgene (B27547), to convert an amine to an isocyanate. nih.govmdpi.com This isocyanate is then reacted in situ with another amine to form the desired unsymmetrical urea. nih.govmdpi.com For example, a one-step synthesis can involve a carbonylation reaction with triphosgene in the presence of a base like triethylamine, followed by the addition of the second amine to the generated aryl isocyanate. mdpi.com While effective, the high toxicity of phosgene and its derivatives necessitates careful handling and has driven the development of safer alternatives. nih.gov
The reactivity of isocyanates is influenced by the electronic nature of their substituents; electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, increasing reactivity. nih.gov The reaction between an isocyanate and a primary amine is generally very fast and often occurs at room temperature without the need for a catalyst due to the high nucleophilicity of the amine. mdpi.com
Green Chemistry Approaches to Arylurea Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly methods for chemical synthesis, a field known as green chemistry. rsc.orgjddhs.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com
One greener strategy for urea synthesis involves the Staudinger–aza-Wittig reaction, which utilizes carbon dioxide (CO2) as a C1 source, offering a less toxic alternative to phosgene. beilstein-journals.org In this method, an azide (B81097) reacts with a phosphine (B1218219) to form an iminophosphorane, which then reacts with CO2 to generate an isocyanate. This isocyanate can be subsequently reacted with an amine to produce the urea derivative. beilstein-journals.org Microwave-assisted synthesis has been shown to accelerate this process, leading to high yields in shorter reaction times. beilstein-journals.org
Another green approach employs dioxazolones as isocyanate surrogates. tandfonline.comtandfonline.com Dioxazolones can be prepared on a large scale and are relatively stable. tandfonline.com Upon mild heating in the presence of a non-toxic base like sodium acetate (B1210297) and in a green solvent such as methanol, they decompose to generate isocyanates in situ with the release of only carbon dioxide as a byproduct. tandfonline.comtandfonline.com This method has been successfully applied to the synthesis of a variety of unsymmetrical phenylureas in moderate to excellent yields, often without the need for chromatographic purification. tandfonline.com Visible-light-induced decarboxylation of dioxazolones also provides a pathway to ureas at room temperature without the need for an external catalyst. mdpi.com
The use of alternative solvents is another key aspect of green chemistry. jddhs.com Water has been explored as a solvent for the synthesis of unsymmetrical aryl ureas from in situ generated isocyanates, with the desired products precipitating out of the reaction mixture. tandfonline.com
Alternative Synthetic Pathways for Urea Formation
To circumvent the use of often hazardous isocyanates, a number of alternative synthetic routes to ureas have been developed. These methods offer different reactivity profiles and substrate scopes.
Isocyanide Insertion Reactions and Mechanistic Considerations
Isocyanide insertion reactions represent a powerful tool for the formation of carbon-nitrogen bonds. nih.gov While metal-catalyzed insertions of isocyanides into N-H bonds have been developed, they can be complicated by strong coordination of the isocyanide to the metal catalyst or polymerization. gchemglobal.com This has spurred interest in metal-free alternatives. gchemglobal.com
One such method involves the DMSO-I2-promoted insertion of an isocyanide into the N-H bond of an amine to yield ureas. gchemglobal.com The proposed mechanism suggests that iodine activates the isocyanide towards nucleophilic attack by the amine, and DMSO acts as an oxidant. gchemglobal.com This reaction tolerates a range of aliphatic and aromatic isocyanides and primary and secondary aliphatic amines. gchemglobal.com While the reaction initially failed with aromatic amines, the addition of DABCO allowed for modest yields. gchemglobal.com
Another novel approach involves the copper-catalyzed reaction of aryl isocyanides with O-benzoyl hydroxylamines. nih.govnih.gov This method proceeds under mild conditions and is thought to involve a cascade process of isocyanide insertion into the N-O bond followed by a Mumm-type rearrangement. nih.govnih.gov This represents a rare example of isocyanide insertion into an N-O bond, expanding the toolkit of isocyanide chemistry. nih.gov
| Reactants | Catalyst/Promoter | Key Features |
| Isocyanide, Amine | DMSO-I2 | Metal-free, tolerates various isocyanides and aliphatic amines. gchemglobal.com |
| Aryl Isocyanide, O-Benzoyl Hydroxylamine | CuOAc | Mild conditions, cascade reaction involving N-O bond insertion. nih.govnih.gov |
Utilization of Dioxazolones as Isocyanate Surrogates
As mentioned in the context of green chemistry, dioxazolones serve as excellent precursors for the in situ generation of isocyanates, thereby avoiding the handling of these reactive intermediates. tandfonline.comtandfonline.com The thermal or base-mediated decomposition of dioxazolones releases carbon dioxide and an acyl nitrene, which rearranges to the corresponding isocyanate. uva.nl This isocyanate can then be trapped by an amine to form the desired urea. uva.nl
This method is advantageous as dioxazolones are stable and easy to prepare. tandfonline.com The reaction can be performed under mild heating in the presence of a non-toxic base like sodium acetate and in green solvents like methanol, providing a practical and eco-friendly route to unsymmetrical diarylureas. tandfonline.com Furthermore, visible-light-induced decarboxylation of dioxazolones can also generate the isocyanate intermediate for subsequent reaction with amines to form ureas. mdpi.com
| Precursor | Activation Method | Byproduct | Advantages |
| 3-Substituted Dioxazolone | Mild heating with base (e.g., NaOAc) | CO2 | Phosgene- and metal-free, stable precursor, often high yields. tandfonline.comtandfonline.com |
| 3-Substituted Dioxazolone | Visible light | CO2 | Catalyst-free, room temperature reaction. mdpi.com |
Multicomponent Reaction Strategies (e.g., Biginelli-type condensations involving urea moieties)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient approach to complex molecules. beilstein-journals.orgnih.gov The Biginelli reaction is a classic example of an MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org
The mechanism of the Biginelli reaction is believed to involve the initial condensation of the aldehyde and urea to form an iminium intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidinone. organic-chemistry.org
Variations of the Biginelli reaction have been developed to broaden its scope and improve its efficiency and environmental friendliness. For instance, the use of catalysts like Yb(OTf)3 under solvent-free conditions can increase yields and shorten reaction times. organic-chemistry.org Molecular iodine has also been shown to be a mild and effective catalyst for Biginelli-type reactions. beilstein-journals.orgnih.gov Furthermore, the use of ionic liquids like diisopropyl ethyl ammonium (B1175870) acetate (DIPEAc) can promote the reaction at room temperature. acs.org These MCRs provide a powerful and atom-economical route to complex urea-containing heterocyclic structures. beilstein-journals.orgnih.gov
| Reaction Type | Components | Catalyst/Conditions | Product |
| Classical Biginelli | Aldehyde, β-ketoester, Urea | Acid (Brønsted or Lewis) | 3,4-Dihydropyrimidin-2(1H)-one. wikipedia.orgorganic-chemistry.org |
| Solvent-free Biginelli | Aldehyde, β-ketoester, Urea | Yb(OTf)3 | 3,4-Dihydropyrimidin-2(1H)-one. organic-chemistry.org |
| Iodine-catalyzed Biginelli-type | Aldehyde, Alkylaldehyde, Mono-substituted urea | I2 | Dihydropyrimidinone. beilstein-journals.orgnih.gov |
| Ionic liquid-promoted Biginelli | Aldehyde, Ethyl cyanoacetate/acetoacetate, Urea/Thiourea (B124793) | DIPEAc, room temperature | 1,2,3,4-Tetrahydropyrimidine. acs.org |
Synthesis of Substituted this compound Analogues
The generation of diverse libraries of this compound analogues is crucial for establishing structure-activity relationships and optimizing compound properties. This section details the synthetic methodologies employed to introduce variations in the aryl substitution pattern and to achieve stereocontrol in the synthesis of chiral derivatives.
Strategies for Aryl Substitution Pattern Variation
The synthesis of unsymmetrical diaryl ureas, where one of the aryl groups is the 3-ethylphenyl moiety, is a primary focus in the development of analogues. Traditional and modern synthetic methods offer a versatile toolkit for accessing a wide range of substitution patterns on the second aryl ring.
A cornerstone of unsymmetrical urea synthesis is the reaction between an isocyanate and an amine. nih.gov In the context of this compound analogues, this involves either the reaction of 3-ethylphenyl isocyanate with a substituted aniline (B41778) or the reaction of 3-ethylaniline (B1664132) with a substituted aryl isocyanate. The isocyanate intermediates are often generated in situ from the corresponding amine using phosgene or its safer solid equivalent, triphosgene. nih.gov This classical approach allows for the introduction of a wide variety of substituents on the variable aryl ring, depending on the availability of the corresponding substituted anilines.
To circumvent the use of highly toxic phosgene and its derivatives, several alternative methods have been developed. One common strategy involves the use of carbamate (B1207046) intermediates. For instance, an aniline can be reacted with a chloroformate, such as phenyl chloroformate, to form a stable aryl carbamate. This carbamate can then be reacted with a second amine to furnish the unsymmetrical urea. organic-chemistry.org Another approach utilizes N,N′-carbonyldiimidazole (CDI), a safer alternative to phosgene, which reacts with amines to form an activated carbamoyl (B1232498) imidazole (B134444) intermediate that subsequently reacts with another amine to yield the desired urea. nih.gov
More recent innovations in urea synthesis offer milder and more environmentally benign routes. For example, 3-substituted dioxazolones have been employed as isocyanate surrogates. These compounds undergo mild thermal decomposition to generate isocyanates in situ, which can then be trapped by an amine to form unsymmetrical ureas. This method avoids the direct handling of isocyanates and harsh reagents.
Palladium-catalyzed C–N cross-coupling reactions have also emerged as a powerful tool for the synthesis of unsymmetrical diaryl ureas. nih.gov This methodology allows for the coupling of an aryl halide with a monosubstituted urea, providing a versatile route to analogues that might be difficult to access through traditional isocyanate-based methods. nih.gov A two-pot strategy involving the initial arylation of a protected urea (like benzylurea), followed by deprotection and a second arylation, enables the systematic variation of both aryl substituents. nih.gov
The table below summarizes various synthetic strategies for producing substituted this compound analogues, highlighting the diversity of reagents and reaction types available.
| Strategy | Key Reagents | Intermediate | Description |
| Isocyanate-Amine Reaction | 3-Ethylaniline, Substituted Aryl Isocyanate | Isocyanate | A primary amine reacts with an isocyanate to form the urea linkage. The isocyanate can be pre-formed or generated in situ. |
| In situ Isocyanate Formation | 3-Ethylaniline, Triphosgene, Substituted Aniline | Isocyanate | A safer alternative to phosgene, triphosgene, is used to convert an amine to an isocyanate, which then reacts with another amine. |
| Carbamate Intermediates | 3-Ethylaniline, Phenyl Chloroformate, Substituted Aniline | Aryl Carbamate | An amine is first converted to a stable carbamate, which is then displaced by a second amine to form the urea. organic-chemistry.org |
| Carbonylating Agents | 3-Ethylaniline, N,N'-Carbonyldiimidazole (CDI), Substituted Aniline | Carbamoyl Imidazole | CDI acts as a phosgene substitute to activate the first amine for subsequent reaction with the second amine. nih.gov |
| Pd-Catalyzed C-N Coupling | Benzylurea, 3-Ethylphenyl Halide, Substituted Aryl Halide | Monoaryl Urea | Sequential palladium-catalyzed arylations of a protected urea allow for the introduction of two different aryl groups. nih.gov |
These methodologies provide a robust platform for the systematic exploration of aryl substitution patterns in the design and synthesis of novel this compound analogues.
Stereoselective Synthetic Approaches
The introduction of chirality into this compound derivatives can significantly impact their biological activity and properties. Stereoselective synthetic approaches focus on the controlled formation of stereocenters within the molecule. While direct asymmetric synthesis to create a chiral center on the ethyl group of this compound is not widely reported, general principles of stereoselective synthesis can be applied to its derivatives.
A primary strategy for accessing enantiomerically pure or enriched substituted ureas involves the use of chiral starting materials, a concept known as a "chiral pool" approach. This typically involves reacting 3-ethylphenyl isocyanate (or 3-ethylaniline) with a chiral amine that already possesses one or more defined stereocenters. The resulting urea will be a diastereomer if the chiral amine is not enantiomerically pure, or a single enantiomer if the starting amine is optically pure. The synthesis of chiral ureas derived from natural sources, such as amino acids (e.g., proline), exemplifies this approach, where the inherent chirality of the starting material is transferred to the final urea product. researchgate.net
Another important method is the use of chiral auxiliaries. An enantiopure auxiliary can be temporarily attached to a precursor molecule to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary could be used to guide the stereoselective alkylation or arylation of a molecule that is later converted into the urea. researchgate.net
Furthermore, asymmetric catalysis offers a powerful means to generate stereocenters enantioselectively. While direct asymmetric modification of the this compound core is challenging, substituents introduced onto the urea nitrogen atoms can be constructed using stereoselective methods. For instance, if a substituent on the second nitrogen atom contains a ketone, it could be stereoselectively reduced using a chiral catalyst to create a chiral alcohol. Similarly, asymmetric additions to imines, catalyzed by chiral urea or thiourea derivatives, can produce chiral beta-amino acids or other amine-containing structures that can be incorporated into a urea scaffold. acs.orgnih.gov These catalysts often work by forming hydrogen bonds with the substrate, creating a chiral environment that directs the approach of the nucleophile. beilstein-journals.org
The synthesis of acyclic N,N'-acetals with high enantioselectivity has been achieved through the addition of aryl amines to ketimines, catalyzed by a chiral urea derived from quinine. acs.org This demonstrates the potential for creating complex chiral structures attached to a urea nitrogen. The development of chiral derivatizing agents (CDAs) also plays a role in the analysis and separation of chiral amines, which are key precursors for chiral ureas. wikipedia.orgnih.govnih.gov These agents react with enantiomeric mixtures to form diastereomers that can be separated chromatographically.
The following table outlines general stereoselective approaches applicable to the synthesis of chiral analogues of this compound.
| Approach | Description | Example Application |
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials, such as chiral amines, to directly form an optically active urea. | Reaction of 3-ethylphenyl isocyanate with an enantiopure alpha-phenylethylamine. |
| Chiral Auxiliaries | A temporary chiral group is used to direct the formation of a new stereocenter in a substrate-controlled manner. | A chiral auxiliary attached to a glycine (B1666218) derivative directs stereoselective alkylation, followed by conversion to a chiral amino acid which is then incorporated into the urea structure. researchgate.net |
| Asymmetric Catalysis | A chiral catalyst is used to create a new stereocenter in a reagent-controlled manner with high enantioselectivity. | Enantioselective reduction of a keto-functionalized urea derivative using a chiral catalyst to produce a chiral alcohol-containing urea. |
| Resolution | Separation of a racemic mixture of a chiral urea derivative into its individual enantiomers. | Chromatographic separation of diastereomeric derivatives formed by reacting the racemic urea with a chiral derivatizing agent. nih.gov |
These strategies provide the fundamental tools for chemists to access optically active this compound analogues, enabling the exploration of stereochemistry on the compound's function.
Computational and Theoretical Investigations of 3 Ethylphenyl Urea
Reaction Mechanism Elucidation via Computational Methods
Computational methods are essential for mapping out the complex steps involved in chemical reactions. nih.gov Through techniques like Density Functional Theory (DFT), researchers can model reaction pathways, providing a detailed picture of how reactants are converted into products. researchgate.net For urea (B33335) and its derivatives, a key area of investigation is hydrolysis, the rate of which is controlled by the initial stage of reaction to form an intermediate like NH₂COOH. nih.gov First-principles electronic-structure calculations have been instrumental in dissecting the competing pathways of such reactions. nih.gov
The elucidation of a reaction mechanism involves identifying all transient species, including intermediates and the high-energy transition states that connect them. For the non-enzymatic hydrolysis of urea, computational studies have identified several potential pathways, including alkaline hydrolysis and neutral hydrolysis. nih.govnih.gov
In the neutral hydrolysis of urea, three distinct reaction pathways have been computationally explored: the Addition-Proton Abstraction-Oxygen Elimination (APOE) pathway, a one-water assisted Addition-Proton Abstraction-Nitrogen Elimination (APNE) pathway, and a two-water assisted APNE pathway. nih.gov Each of these routes involves unique transition states and intermediates. The APOE pathway, for instance, proceeds through a rate-determining transition state (TS2-b) corresponding to the cleavage of the N-O bond. nih.gov The presence of associated species during urea-induced unfolding of proteins has also been observed, suggesting the formation of interactive intermediates under certain conditions. nih.gov These computational models allow for the characterization of geometries and electronic structures of these fleeting species, which are often impossible to isolate and study experimentally.
Once potential pathways are identified, computational chemistry is used to determine their energetic profiles and kinetic feasibility. By calculating the free energy of reactants, intermediates, transition states, and products, researchers can predict the most favorable reaction route. For urea hydrolysis, the calculated free energy barriers show that the two-water assisted APNE pathway is the dominant mechanism in neutral conditions. nih.gov
The kinetic analysis of the hydrolysis of 1,1,3,3-tetramethylurea, a derivative of urea, yielded an experimental activation free energy of 32.9 kcal/mol, which aligns closely with the computationally calculated barrier of 31.7 kcal/mol for its dominant pathway. nih.gov This agreement validates the accuracy of the computational models.
A powerful tool for unbiased and automated reaction path searching is the Artificial Force Induced Reaction (AFIR) method . nih.govnih.gov This method explores potential energy surfaces by applying a virtual force between molecular fragments, allowing for the systematic discovery of reaction pathways without prior assumptions about the mechanism or products. elsevierpure.comhokudai.ac.jp The AFIR method has been successfully applied to a wide range of complex organic and organometallic reactions to rationalize stereoselectivity and regioselectivity, making it a highly valuable tool for kinetic analysis. nih.govasiaresearchnews.com
Table 4.3.2: Calculated Free Energy Barriers for Urea Hydrolysis Pathways
| Reaction Pathway | Rate-Determining Step | Calculated Free Energy Barrier (kcal/mol) |
|---|---|---|
| APOE (Neutral) | N-O bond cleavage (TS2-b) | 57.2 nih.gov |
| One-Water APNE (Neutral) | Addition/Elimination | 48.7 nih.gov |
| Two-Water APNE (Neutral) | Addition/Elimination | 44.1 nih.gov |
This table presents computationally derived data for the parent compound, urea, which serves as a model for understanding the reactivity of its derivatives.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of substances, such as conformational changes, diffusion, and interactions with surrounding molecules. nih.gov
MD simulations have been extensively used to study urea in various contexts. For instance, simulations of urea in aqueous solutions have been performed to understand its effect on protein stability, revealing that urea can denature proteins by disrupting the hydrophobic effect and by forming direct hydrogen bonds with amide groups. nih.gov Other MD studies have focused on urea crystals to validate force field parameters, successfully calculating properties like cohesive energy and melting points that agree well with experimental data. researchgate.net These simulations show a melting mechanism that begins at the corners and edges of the crystal well below the bulk melting point. researchgate.net Simulations of urea nucleation from aqueous solution have helped to characterize the structure of crystal nuclei, identifying different polymorphic arrangements. nih.gov For polyvinyl alcohol composites, MD simulations have been used to calculate the diffusion coefficient of water, demonstrating how additives like urea can influence material properties. mdpi.com
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent medium can have a profound impact on the properties and chemical reactivity of a molecule. researchgate.net Computational models can account for these solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation.
The importance of the solvent is highlighted in studies where reaction yields are highly dependent on the solvent used; for example, a reaction yield was observed to be 0% in acetonitrile, 48% in 1,2-dichloroethane, and 70% in chloroform. researchgate.net In the context of urea hydrolysis, the presence of water molecules is not just as a solvent but as active participants in the reaction mechanism, as seen in the water-assisted APNE pathways. nih.gov The presence of a solvent can also make a reaction more difficult by increasing the energy barrier compared to the gas phase. researchgate.net Furthermore, in the solid state, solvent molecules can play a crucial role in stabilizing the crystal structure through extensive hydrogen bonding networks, which in turn influences properties like solubility and chemical reactivity. mdpi.com
Supramolecular Chemistry and Crystal Engineering of 3 Ethylphenyl Urea Scaffolds
Hydrogen Bonding Interactions in Solid-State Structures
The solid-state structure of N,N'-disubstituted ureas, including (3-ethylphenyl)urea, is predominantly controlled by strong and directional hydrogen bonds. These interactions are fundamental to the formation of predictable supramolecular patterns, which are a cornerstone of crystal engineering.
The urea (B33335) moiety possesses two hydrogen bond donors (the N-H groups) and one hydrogen bond acceptor (the carbonyl C=O group). This arrangement facilitates the formation of robust and highly directional N-H···O hydrogen bonds. In the vast majority of diaryl urea crystal structures, the most prevalent motif is a one-dimensional, hydrogen-bonded chain often referred to as the "urea tape" or α-network. researchgate.net In this arrangement, each urea molecule donates two hydrogen bonds to one neighboring molecule and accepts two hydrogen bonds from another, creating a characteristic eight-membered ring pattern. researchgate.net
This self-complementary hydrogen bonding is a very strong and reliable interaction, often dominating the crystal packing. researchgate.net The strength of these bonds leads to the assembly of urea molecules into infinite tapes or ribbons. The N-H groups that are trans to the carbonyl group are typically involved in forming these primary hydrogen-bonded chains. researchgate.net The carbonyl oxygen in this motif acts as a bifurcated acceptor, receiving hydrogen bonds from two different donor groups. researchgate.net
Table 1. Typical Hydrogen Bond Geometries in Diaryl Ureas
| Interaction | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| N-H···O=C | N-H···O | 2.8 - 3.1 | 1.8 - 2.2 | 150 - 180 |
This table presents typical geometric parameters for N-H···O hydrogen bonds observed in the crystal structures of N,N'-diaryl urea derivatives.
The aromatic phenyl ring can engage in several weaker, yet significant, non-covalent interactions. These include C-H···π interactions, where a C-H bond from an adjacent molecule interacts with the electron-rich face of the phenyl ring, and π···π stacking interactions between parallel phenyl rings. nih.gov The orientation of the phenyl ring relative to the plane of the urea group is a critical conformational feature. researchgate.net Introducing substituents, such as the ethyl group, can create steric hindrance that forces the phenyl ring to twist out of the urea plane. nih.govreading.ac.uk This twisting can, in turn, influence the strength and geometry of the primary urea-urea hydrogen bonds. reading.ac.uk
The ethyl group at the meta-position of the phenyl ring introduces additional conformational flexibility and steric bulk. It can influence how the hydrogen-bonded tapes pack together, potentially preventing a close, co-planar arrangement and favoring more complex, three-dimensional architectures. The alkyl chain can also participate in weak van der Waals and C-H···O or C-H···π interactions, further stabilizing the crystal lattice.
Crystallographic Studies and Polymorphism
Crystallographic studies are essential for elucidating the precise arrangement of molecules in the solid state and understanding the phenomenon of polymorphism, where a compound can exist in multiple crystal forms.
Single-Crystal X-ray Diffraction (SCXRD) is the definitive analytical technique for determining the absolute three-dimensional structure of a crystalline solid. rsc.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can obtain precise information, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule, revealing details such as the planarity of the urea group and the orientation of the ethylphenyl substituent.
Intermolecular Interactions: The exact distances and angles of hydrogen bonds and other non-covalent interactions that define the crystal packing. researchgate.net
Table 2. Example Crystallographic Data for a Phenylurea Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C13H12N2O |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 9.118(3) |
| b (Å) | 10.558(2) |
| c (Å) | 11.780(3) |
| Volume (Å3) | 1133.1(5) |
| Z (Molecules/Unit Cell) | 4 |
This table shows representative single-crystal X-ray diffraction data for 1,3-diphenylurea, a related compound, to illustrate the type of information obtained from such an analysis. researchgate.net
To gain a deeper understanding of the intermolecular interactions that stabilize the crystal structure, computational tools such as Hirshfeld surface analysis are employed. nih.govmdpi.com This method maps the electron distribution of a molecule within a crystal to visualize and quantify all close intermolecular contacts simultaneously.
The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. A normalized contact distance (dₙₒᵣₘ) is plotted onto the surface, where:
Red spots indicate contacts shorter than the van der Waals radii, highlighting key interactions like strong hydrogen bonds.
Blue spots indicate contacts longer than the van der Waals radii.
White areas represent contacts approximately equal to the van der Waals radii.
For this compound, Hirshfeld analysis would allow for the quantification of various interactions. The associated 2D fingerprint plots break down the Hirshfeld surface to show the percentage contribution of each type of contact. researchgate.net One would expect significant contributions from H···H contacts due to the abundance of hydrogen atoms. nih.gov O···H/H···O contacts would correspond to the crucial N-H···O hydrogen bonds, while C···H/H···C contacts would represent C-H···π interactions. nih.gov The presence of π···π stacking between the phenyl rings would be identifiable by characteristic "wing" patterns in the fingerprint plot and flat regions on the surface's "curvedness" plot. researchgate.net
Table 3. Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Aryl Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | ~40-60% |
| C···H / H···C | ~15-25% |
| O···H / H···O | ~10-20% |
| C···C | ~5-10% |
This table provides an illustrative breakdown of intermolecular contacts for a representative organic molecule containing phenyl and carbonyl groups, as determined by Hirshfeld surface analysis. nih.govresearchgate.net
Anion Recognition and Host-Guest Chemistry utilizing Urea Moieties
The urea functional group is a highly effective binding motif for anions in the field of host-guest chemistry. rsc.org The two N-H groups of the urea moiety are polarized, with the hydrogen atoms being electron-deficient, making them excellent hydrogen-bond donors. nih.gov This allows simple urea-based molecules, including this compound, to act as neutral receptors for a variety of anions.
The two parallel N-H bonds are geometrically well-suited to form chelate-like hydrogen bonds with anions. acs.org They can bind to a single atom of a spherical anion like chloride (Cl⁻) or interact with two oxygen atoms of an oxoanion such as acetate (B1210297) (CH₃COO⁻) or dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.govnih.gov The formation of these two hydrogen bonds leads to a stable host-guest complex. acs.org The binding process can be studied in solution using techniques like ¹H NMR titration, where changes in the chemical shift of the urea N-H protons upon addition of an anion guest confirm the interaction and allow for the calculation of binding constants. nih.gov
In the context of this compound as an anion receptor, the urea group provides the primary binding site. The 3-ethylphenyl group serves mainly to confer solubility in organic solvents and to provide a steric framework that can influence selectivity, though its direct participation in binding is minimal compared to the powerful hydrogen-bonding urea core.
Table 4. Examples of Anions Bound by Aryl Urea Receptors
| Anion Guest | Shape | Common Binding Interaction |
|---|---|---|
| Chloride (Cl⁻) | Spherical | Bifurcated N-H···Cl⁻ hydrogen bonds |
| Acetate (CH₃COO⁻) | Y-Shaped | Dual N-H···O hydrogen bonds to carboxylate oxygens |
| Dihydrogen Phosphate (H₂PO₄⁻) | Tetrahedral | Dual N-H···O hydrogen bonds to phosphate oxygens |
| Nitrate (B79036) (NO₃⁻) | Trigonal Planar | Dual N-H···O hydrogen bonds to nitrate oxygens |
This table lists common anions that are effectively recognized by simple aryl urea-based receptors through hydrogen bonding interactions. rsc.orgacs.orgnih.gov
Design Principles for Urea-Based Anion Receptors
The design of anion receptors based on urea scaffolds is a significant area of supramolecular chemistry. The fundamental principle lies in the ability of the two N-H groups of the urea functionality to act as hydrogen bond donors. These N-H protons are sufficiently acidic to form strong, directional hydrogen bonds with anionic guest species.
The efficiency and selectivity of a urea-based anion receptor are governed by several key factors:
Acidity of N-H Protons: Electron-withdrawing substituents on the phenyl rings can increase the acidity of the N-H protons, leading to stronger anion binding.
Preorganization: The receptor's conformation should ideally be preorganized for anion binding, minimizing the entropic penalty upon complexation. A rigid scaffold can enforce a convergent arrangement of the N-H groups, creating a well-defined binding pocket.
Steric and Electronic Complementarity: The size, shape, and electronic properties of the binding cavity must be complementary to the target anion. For instance, a larger cavity may be required to bind a tetrahedral oxoanion compared to a spherical halide.
While no specific data exists for this compound as an anion receptor, the presence of the ethyl group at the meta position would likely introduce steric bulk and influence the conformational preferences of the molecule, which in turn would affect its potential as an anion receptor.
Chelate and Encapsulation Architectures
Urea derivatives are versatile building blocks for the construction of more complex supramolecular architectures, including chelate and encapsulation systems.
Chelate Architectures: In the context of anion recognition, a chelate effect can be achieved by incorporating two or more urea groups into a single molecule. This allows for the simultaneous interaction of multiple N-H donors with a single anion, leading to enhanced stability and selectivity. The spatial arrangement of the urea moieties is crucial for effective chelation. For example, positioning two urea groups in a parallel fashion can create an ideal binding site for dicarboxylates or other linear anions.
Encapsulation Architectures: Encapsulation involves the complete surrounding of a guest species by a host molecule. While simple diaryl ureas are unlikely to form encapsulating structures on their own, they can be incorporated into larger macrocyclic or cage-like frameworks. These more sophisticated hosts can provide a protected microenvironment for the guest, leading to very high binding affinities and selectivities. The design of such systems often involves a combination of hydrogen bonding, hydrophobic effects, and van der Waals interactions.
Self-Assembly Phenomena and Supramolecular Architectures
The self-assembly of urea derivatives is predominantly driven by the formation of robust and directional N-H···O=C hydrogen bonds between adjacent molecules. This interaction typically leads to the formation of one-dimensional, tape-like or ribbon-like supramolecular polymers.
The primary hydrogen bonding motif in many crystalline diaryl ureas is the "α-tape," where molecules are linked by a bifurcated hydrogen bond, with each urea N-H group donating a hydrogen bond to the carbonyl oxygen of the next molecule in the chain.
The substituents on the phenyl rings play a critical role in modulating the self-assembly process:
Steric Effects: Bulky substituents can hinder the formation of the typical hydrogen-bonded tapes or lead to the formation of alternative, less common hydrogen bonding patterns. The ethyl group in this compound would introduce a degree of steric hindrance that could influence the packing arrangement in the solid state.
Electronic Effects: The electronic nature of the substituents can affect the strength of the N-H···O hydrogen bonds.
The interplay of these factors can lead to a rich variety of crystal packing arrangements and, in some cases, polymorphism, where a compound can exist in multiple crystalline forms with different properties.
Advanced Applications and Functional Materials Derived from 3 Ethylphenyl Urea
Role as Chemical Building Blocks and Intermediates in Complex Molecule Synthesis
(3-ethylphenyl)urea functions as a versatile synthon in the construction of elaborate molecular architectures. The presence of the urea (B33335) functional group, capable of hydrogen bonding, and the meta-positioned ethyl substituent on the phenyl ring contribute to its utility in creating molecules with specific steric and electronic properties.
Precursors for Heterocyclic Systems
Research indicates that this compound is employed as a key precursor in the synthesis of various heterocyclic systems. It has been utilized in the construction of molecules incorporating the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a framework recognized for its presence in pharmacologically active compounds, including potential kinase inhibitors mdpi.compubcompare.ai. For example, the synthesis of 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-ethylphenyl)urea (1l) demonstrates the direct incorporation of the this compound moiety into this complex heterocyclic structure mdpi.compubcompare.ai. Furthermore, this compound has been cited in the context of synthesizing furo- and thienopyrimidine derivatives, which represent other important classes of heterocyclic compounds google.com. The specific substitution pattern of the ethyl group on the phenyl ring can influence the properties and reactivity of the resulting heterocyclic compounds.
Synthesis of Nitrogen-Containing Scaffolds
The compound's structure makes it a valuable intermediate for building nitrogen-rich molecular scaffolds. Studies have demonstrated its incorporation into complex structures, such as the 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is a nitrogen-containing heterocycle mdpi.compubcompare.ai. In the development of potential therapeutic agents, such as P2Y14 receptor antagonists, the 3-ethylphenyl urea moiety has been identified as critical for achieving potent activity worktribe.com. This suggests that this compound contributes to the formation of specific nitrogen-containing pharmacophores or structural elements that dictate biological function worktribe.com. The precise arrangement of nitrogen atoms and the phenylurea linkage are key features exploited in these synthetic strategies.
Integration into Functional Materials
While the primary documented applications of this compound lean towards its role as a synthetic intermediate in complex molecule synthesis, its structural features suggest potential for integration into functional materials. However, direct research findings detailing its specific use in polymers or non-linear optical materials are limited within the scope of the provided search results.
Development of Polymers and Polymer Additives
Conclusion and Future Research Directions
Summary of Key Research Findings for (3-ethylphenyl)urea
Direct experimental data on this compound is limited. However, based on the well-established chemistry of urea (B33335) derivatives, several key aspects can be inferred. The synthesis of this compound would likely follow standard procedures for the formation of N-aryl ureas. A common and efficient method involves the reaction of 3-ethylaniline (B1664132) with a suitable isocyanate, or by treating 3-ethylaniline with phosgene (B1210022) or a phosgene equivalent to form an isocyanate intermediate, which is then reacted with ammonia. Another established route is the reaction of aniline (B41778) with urea in the presence of an acid catalyst. chemicalbook.com
The biological and chemical properties of this compound can be extrapolated from studies on similar phenylurea derivatives. Phenylurea compounds are known to exhibit a range of biological activities and are significant in medicinal chemistry. hilarispublisher.com They have been investigated for their potential as antitumor, antimicrobial, and antihyperglycemic agents. nih.govresearchgate.netnih.gov The presence of the ethyl group at the meta-position of the phenyl ring in this compound may influence its lipophilicity and steric profile, which in turn could modulate its biological activity and pharmacokinetic properties compared to other substituted phenylureas.
For instance, various N-phenylurea derivatives have been synthesized and evaluated for their anticancer properties, with some showing potent activity against various human tumor cell lines. nih.govresearchgate.net The structural motif of phenylurea is a key component in several kinase inhibitors used in cancer therapy. frontiersin.org Similarly, research has demonstrated the antimicrobial potential of new urea derivatives. nih.gov
Emerging Avenues in Urea Chemistry with Relevance to this compound
The broader field of urea chemistry is continually evolving, with several emerging trends that could be highly relevant for future studies on this compound.
One significant area is the development of more sustainable and efficient synthetic methodologies. This includes the use of greener reagents and solvents, as well as catalytic systems that can improve reaction yields and reduce waste. researchgate.net The application of such methods to the synthesis of this compound and its derivatives could enhance its accessibility for further research.
Another burgeoning field is the application of urea derivatives in materials science. The hydrogen bonding capabilities of the urea moiety make these compounds attractive building blocks for the construction of supramolecular assemblies, polymers, and functional materials. Investigating the self-assembly properties of this compound could lead to the development of novel gels, liquid crystals, or other materials with unique properties.
Furthermore, the exploration of urea derivatives as organocatalysts is a rapidly growing area of research. The ability of ureas to act as hydrogen-bond donors allows them to activate substrates in a variety of organic reactions. It would be of interest to explore the catalytic potential of this compound in asymmetric synthesis and other transformations.
Potential for Novel Academic Discoveries and Methodological Advancements
The study of this compound, while currently limited, holds potential for novel academic discoveries and the advancement of chemical methodologies.
A systematic investigation into the synthesis of a library of this compound derivatives with varied substitution patterns could lead to the discovery of compounds with enhanced biological activities. For example, the introduction of additional functional groups to the phenyl ring or the urea nitrogen atoms could lead to the identification of potent and selective inhibitors of specific enzymes or receptors. The PubChem database lists a related compound, 1-(3-Aminophenyl)-3-(3-ethylphenyl)urea, indicating that derivatives are being synthesized and cataloged. nih.gov
From a methodological standpoint, the development of novel analytical techniques for the detection and quantification of this compound and its metabolites would be crucial for any future pharmacological studies. This could involve the use of advanced chromatographic and mass spectrometric methods.
Moreover, computational studies, such as molecular docking and quantum chemical calculations, could provide valuable insights into the structure-activity relationships of this compound derivatives. These theoretical approaches can help in the rational design of new compounds with desired properties and guide experimental work. For instance, a derivative, Urea, N'-(3-ethylphenyl)-N-methyl-N-nitroso-, is listed in chemical supplier databases, suggesting its availability for further research and potential as a synthetic intermediate. chemicalbook.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-ethylphenyl)urea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reacting 3-ethylphenyl isocyanate with an amine under controlled conditions. Evidence from analogous urea derivatives (e.g., N-(3-chlorophenyl)urea) suggests using inert solvents like dichloromethane or toluene, reflux conditions (~110°C), and a base such as triethylamine to neutralize HCl byproducts . Yield optimization requires monitoring reaction time (6–12 hours) and stoichiometric ratios (1:1.2 amine:isocyanate). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H and ¹³C), IR, and mass spectrometry for confirmation.
- ¹H NMR : Expect signals for the urea NH groups (δ 5.8–6.5 ppm, broad) and ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂ adjacent to phenyl).
- IR : Urea carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ .
- HRMS : Molecular ion peak matching the theoretical mass (e.g., C₉H₁₂N₂O: 164.0954 g/mol). Cross-reference with PubChem data for analogous compounds .
Q. What are the key physicochemical properties of this compound relevant to material science applications?
- Methodological Answer : Prioritize solubility, thermal stability, and crystallinity:
- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) to guide solvent selection for reactions.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for urea derivatives) .
- X-ray Diffraction (XRD) : Analyze crystal packing for hydrogen-bonding patterns, critical in supramolecular chemistry .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved in pharmacological studies?
- Methodological Answer : Address discrepancies via:
- Dose-Response Curves : Test across concentrations (nM–μM) to identify non-linear effects.
- Assay Reproducibility : Replicate in multiple cell lines (e.g., HEK293, HeLa) with controls for cytotoxicity (MTT assay) .
- Target Specificity : Use siRNA knockdown or CRISPR-Cas9 to confirm pathway involvement, minimizing off-target effects .
Q. What experimental strategies are effective in analyzing the environmental stability and degradation pathways of this compound?
- Methodological Answer : Employ:
- Hydrolysis Studies : Expose to acidic/basic conditions (pH 2–12) and monitor degradation via HPLC.
- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight effects, identifying byproducts via LC-MS .
- Microbial Degradation : Incubate with soil/water microbiomes and quantify residual compound via GC-MS.
Q. How should researchers design experiments to investigate the role of this compound in modulating oxidative stress pathways?
- Methodological Answer : Combine in vitro and in silico approaches:
- In Vitro : Measure ROS levels (DCFH-DA assay) and antioxidant enzymes (SOD, catalase) in treated cells .
- Molecular Docking : Simulate interactions with Keap1-Nrf2 or NF-κB pathways using AutoDock Vina .
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .
Data Contradiction and Ethical Considerations
Q. What statistical methods are recommended for resolving variability in toxicity data for this compound?
- Methodological Answer : Apply:
- ANOVA/MANOVA : Compare means across experimental groups; use post-hoc tests (Tukey’s HSD) for pairwise differences.
- Meta-Analysis : Aggregate data from independent studies to assess effect size heterogeneity .
- Power Analysis : Ensure sample sizes (n ≥ 3) to detect significant differences (α = 0.05, β = 0.2) .
Q. How can researchers ethically balance open-data sharing and privacy in studies involving this compound bioactivity data?
- Methodological Answer : Follow GDPR and institutional guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
